molecular formula C4H6Br2 B6250088 1,3-dibromocyclobutane CAS No. 89033-71-6

1,3-dibromocyclobutane

Cat. No. B6250088
CAS RN: 89033-71-6
M. Wt: 213.9
InChI Key:
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Description

1,3-Dibromocyclobutane, also known as 1,3-dibromocyclobutane-1-oxide or 1,3-dibromo-2-oxabicyclo[2.2.2]octane, is a cyclic organic molecule with a four-membered ring structure. It is a colorless liquid with a pungent odor, and is a widely used reagent in organic synthesis. Its structure consists of a four-membered ring of two bromine atoms and two carbon atoms, with an oxygen atom attached to the ring. It is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-dibromocyclobutaneyclobutane is not well understood. However, it is believed that the bromine atoms form a stable four-membered ring structure, which serves as a platform for the formation of other organic compounds. The reaction of 1,3-dibromocyclobutaneyclobutane with other organic compounds is believed to involve a nucleophilic attack by the bromine atoms on the electrophilic carbon atoms of the organic compound. This reaction results in the formation of a new organic compound.
Biochemical and Physiological Effects
1,3-Dibromocyclobutane is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

1,3-Dibromocyclobutane is a useful reagent for organic synthesis and is widely used in laboratory experiments. It has several advantages, including its high reactivity, low cost, and availability. It is also relatively easy to handle and store, and is not known to be toxic. However, it is highly volatile and flammable, and must be handled with care.

Future Directions

1,3-Dibromocyclobutane is an important reagent in organic synthesis and has a wide range of applications. Future research could focus on the development of new synthetic methods utilizing 1,3-dibromocyclobutaneyclobutane as a reagent, as well as the development of new compounds utilizing 1,3-dibromocyclobutaneyclobutane as an intermediate. Additionally, research could focus on the development of new methods for the synthesis of polymers, heterocyclic compounds, and pharmaceuticals utilizing 1,3-dibromocyclobutaneyclobutane as a reagent. Furthermore, research could focus on the development of new methods for the synthesis of agrochemicals utilizing 1,3-dibromocyclobutaneyclobutane as a reagent. Finally, research could focus on the development of new methods for the synthesis of dyes utilizing 1,3-dibromocyclobutaneyclobutane as a reagent.

Synthesis Methods

1,3-Dibromocyclobutane can be synthesized by a variety of methods. One of the most common methods is the reaction of 1,3-dibromopropane with aqueous sodium hydroxide at elevated temperatures. This reaction produces the cyclobutane ring and the bromine atoms, resulting in the formation of 1,3-dibromocyclobutaneyclobutane. Other methods include the reaction of 1,3-dibromopropane with bromine in aqueous solution, the reaction of 1,3-dibromopropane with sodium hypobromite, and the reaction of 1,3-dibromopropane with sodium bromide and potassium hydroxide.

Scientific Research Applications

1,3-Dibromocyclobutane is an important reagent in organic synthesis and is widely used in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. It is also used in the synthesis of polymers, such as polyurethanes, and in the synthesis of heterocyclic compounds. In addition, it is used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and agrochemicals.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,3-dibromocyclobutane can be achieved through a halogenation reaction of cyclobutene with bromine. The reaction can be carried out under mild conditions using a solvent such as dichloromethane or carbon tetrachloride. The resulting 1,2-dibromocyclobutane can then be dehydrobrominated using a strong base such as potassium tert-butoxide to yield 1,3-dibromocyclobutane.", "Starting Materials": [ "Cyclobutene", "Bromine", "Dichloromethane or carbon tetrachloride", "Potassium tert-butoxide" ], "Reaction": [ "Step 1: Cyclobutene is added to a solution of bromine in dichloromethane or carbon tetrachloride.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 3: The resulting 1,2-dibromocyclobutane is isolated by filtration or distillation.", "Step 4: The 1,2-dibromocyclobutane is dissolved in a solvent such as tetrahydrofuran or dimethyl sulfoxide.", "Step 5: Potassium tert-butoxide is added to the solution and the mixture is stirred at room temperature for several hours.", "Step 6: The reaction mixture is quenched with water and the organic layer is separated.", "Step 7: The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.", "Step 8: The resulting 1,3-dibromocyclobutane is purified by distillation or recrystallization." ] }

CAS RN

89033-71-6

Product Name

1,3-dibromocyclobutane

Molecular Formula

C4H6Br2

Molecular Weight

213.9

Purity

95

Origin of Product

United States

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